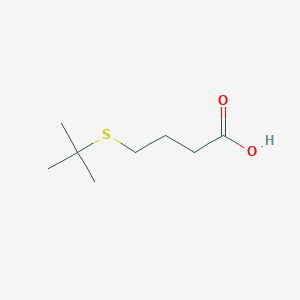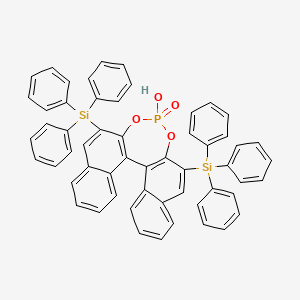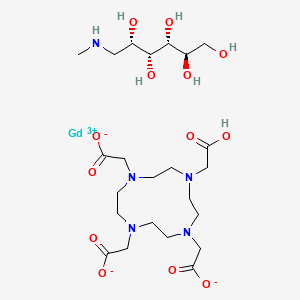![molecular formula C12H13NO3 B3431789 (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid CAS No. 929697-66-5](/img/no-structure.png)
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid, also known as 3-DMP-2E-PA, is a small molecule that has been studied for its potential applications in scientific research. It is a carboxylic acid derivative of 3,5-dimethylphenylcarbamoylprop-2-ene, and is characterized by its ability to form a stable covalent bond with other molecules. The properties of 3-DMP-2E-PA have been studied in the context of its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biotechnology.
Applications De Recherche Scientifique
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid has been studied for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used as a reagent in the synthesis of various biologically active compounds, such as drugs, hormones, and vitamins. In addition, (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid has been used in the synthesis of various materials, such as polymers, catalysts, and surfactants.
Mécanisme D'action
The mechanism of action of (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid is not yet fully understood. However, it is believed that the molecule acts as an acid-base catalyst, which facilitates the formation of covalent bonds between molecules. It is also believed that the molecule can act as an electron-donating or electron-withdrawing group, which can affect the reactivity of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid are not yet fully understood. However, it is believed that the molecule can affect the activity of enzymes, hormones, and other biochemical pathways. It is also believed that the molecule can affect the activity of ion channels, which can affect the function of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid for laboratory experiments include its stability, low cost, and ease of synthesis. The molecule is also relatively non-toxic and does not produce any hazardous by-products. The main limitation of using (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid is that its mechanism of action is not yet fully understood, which can limit its effectiveness in some applications.
Orientations Futures
The future directions for (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid include further research into its mechanism of action, biochemical and physiological effects, and potential applications in synthetic organic chemistry, medicinal chemistry, and biotechnology. Additionally, further research could be conducted into the development of new methods of synthesis and the optimization of existing methods. Finally, further research could be conducted into the potential therapeutic applications of (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid, such as the treatment of diseases or the development of new drugs.
Méthodes De Synthèse
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,5-dimethylphenylcarbamoylprop-2-ene with an acid such as hydrochloric acid or sulfuric acid. This reaction produces a carboxylic acid derivative of 3,5-dimethylphenylcarbamoylprop-2-ene, which is then purified and characterized. Other methods of synthesis include the reaction of 3,5-dimethylphenylcarbamoylprop-2-ene with an alkali metal, such as sodium or potassium, to form a carboxylate salt. This salt can then be purified and characterized.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid involves the reaction of 3-acetyl-2-oxo-4-phenylbutanoic acid with 3,5-dimethylaniline in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-acetyl-2-oxo-4-phenylbutanoic acid", "3,5-dimethylaniline", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 3-acetyl-2-oxo-4-phenylbutanoic acid (1.0 equiv) and 3,5-dimethylaniline (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO) and add the coupling agent (1.2 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours until TLC analysis shows complete consumption of the starting materials.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a white solid." ] } | |
Numéro CAS |
929697-66-5 |
Nom du produit |
(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid |
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(E)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b4-3+ |
Clé InChI |
RMPBFVIFASQTTQ-ONEGZZNKSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3431706.png)

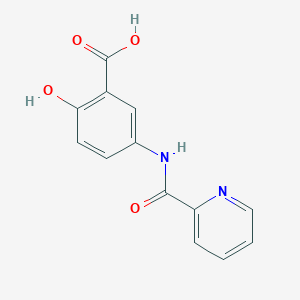
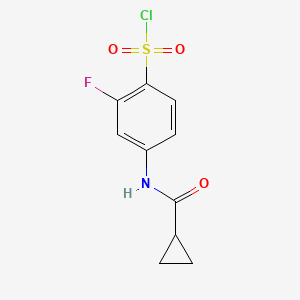
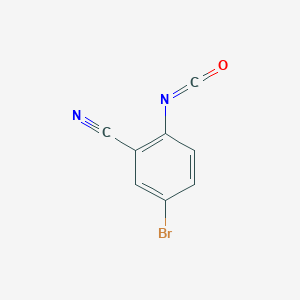
![Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431754.png)
![2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B3431755.png)
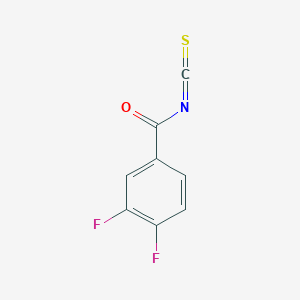
![Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431763.png)

